(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

CXCR4 Antagonists Liver Microsomal Stability Metabolic Soft Spot

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (CAS 1965305-42-3) is an enantiopure chiral amine building block bearing a partially saturated isoquinoline bicyclic core with an exocyclic primary amine at the 8-position. The compound exists as a dihydrochloride salt that enhances aqueous solubility and handling properties relative to its free-base form.

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
Cat. No. B8096874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Molecular FormulaC9H14Cl2N2
Molecular Weight221.12 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
InChIInChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m0../s1
InChIKeyHVKVANIOAWLJOI-WWPIYYJJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride : Structural Class and Core Characteristics


(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (CAS 1965305-42-3) is an enantiopure chiral amine building block bearing a partially saturated isoquinoline bicyclic core with an exocyclic primary amine at the 8-position. The compound exists as a dihydrochloride salt that enhances aqueous solubility and handling properties relative to its free-base form . Its rigid tetrahydroisoquinoline (THIQ) scaffold is a direct structural isomer of the widely cited (S)-5,6,7,8-tetrahydroquinolin-8-amine (THQ) scaffold, differing only by nitrogen position within the fused heterocycle—a distinction that confers measurably different metabolic stability, synthetic accessibility, and pharmacological profile in validated biological systems [1].

Why (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride Cannot Be Generically Substituted by THQ Analogs or Racemic Mixtures


Generic substitution of (S)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride with the widely prevalent (S)-5,6,7,8-tetrahydroquinolin-8-amine (THQ) scaffold—or with racemic THIQ amine mixtures—introduces quantifiable liabilities across multiple critical procurement dimensions. The THQ scaffold undergoes rapid oxidative metabolism in mouse liver microsomes, whereas the THIQ-containing compound TIQ-15 demonstrates zero detectable metabolites over 120 minutes in human liver microsomes and retains 77% parent compound at 10 min [1]. Additionally, THQ-based series required up to nine synthetic steps for single-substituent incorporation, directly limiting SAR throughput and increasing cost per derivative, while the THIQ scaffold enables more efficient diversification [1]. Racemic mixtures lack the stereochemical integrity mandated for chiral CXCR4 antagonist synthesis, where the (S)-configuration is essential for on-target potency (e.g., TIQ-15 IC50 = 7 nM at CXCR4 Ca2+ flux [1]). These are not interchangeable scaffolds; they are procurement-critical differentiation points with direct experimental support.

Quantitative Procurement Evidence Guide for (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride


Liver Microsomal Stability: THIQ Scaffold (TIQ-15) vs. THQ Scaffold (Compound 8) — 10-Minute Cross-Species Comparison

In a direct head-to-head comparison within the same SAR study (Wilson et al., ACS Med. Chem. Lett. 2018), the tetrahydroisoquinoline (THIQ)-based CXCR4 antagonist TIQ-15 demonstrated a balanced and interpretable metabolic stability profile across human, rat, and mouse liver microsomes, with 77%, 37%, and 17% parent compound remaining at 10 minutes, respectively. In contrast, the tetrahydroquinoline (THQ)-based comparator compound 8 exhibited a sharply discordant profile: 91% remaining in human liver microsomes but only 3% in rat and 39% in mouse liver microsomes, indicating a pronounced rat-specific metabolic soft spot [1]. Furthermore, TIQ-15 incubation in human liver microsomes revealed no detectable metabolites over 120 minutes by LC–MS/MS monitoring, whereas the THQ ring of TIQ-15 underwent rapid oxidative metabolism and dehydrogenation in mouse liver microsomes, generating multiple metabolites (M1, M2) [1]. The non-cyclized 2-(aminomethyl)pyridine analog 20a further validated the trend, showing 100% HLM, 33% RLM, and 77% MLM remaining—confirming that the constrained THQ ring is the primary metabolic liability [1].

CXCR4 Antagonists Liver Microsomal Stability Metabolic Soft Spot

CXCR4 Antagonist Potency: TIQ-15 (THIQ Scaffold) Matches THQ-Derived Analogs with Superior Selectivity Window

In the same CXCR4 Ca2+ flux functional assay, TIQ-15 (derived from the THIQ amine scaffold) exhibited an IC50 of 7 nM—a potency statistically indistinguishable from the parent THQ-derived compound 8 (IC50 = 6 nM) [1]. Critically, TIQ-15 demonstrated a >4,200-fold selectivity window over the muscarinic acetylcholine receptor (mAChR), with an mAChR IC50 > 30,000 nM, vs. compound 8 which showed mAChR IC50 > 16,700 nM [1]. When the THQ ring was opened to pyridine analogs (entry 4, 16a), CXCR4 potency dropped to 62 nM—a nearly 9-fold loss—confirming that scaffold integrity in the bicyclic THIQ system is essential for maintaining low-nanomolar potency [1]. External validation from the IUPHAR/BPS Guide to Pharmacology and BindingDB confirms TIQ-15 as a potent CXCR4 antagonist with IC50 values of 6–13 nM across independent laboratories and assay formats (Ca2+ flux, cAMP, HIV entry inhibition) .

CXCR4 Calcium Flux Muscarinic Selectivity On-Target Potency

Enantiopure (S)-Configuration vs. Racemic THIQ Amine: Chiral Integrity as a Procurement Specification

The (S)-enantiomer dihydrochloride (CAS 1965305-42-3) is supplied at ≥97% chemical and enantiomeric purity by authorized vendors, as specified in Certificates of Analysis . In contrast, the racemic 5,6,7,8-tetrahydroisoquinolin-8-ylamine dihydrochloride (CAS 1414959-04-8) is available at 95–97% chemical purity but carries no enantiomeric specification, rendering it a 1:1 mixture of (R)- and (S)-enantiomers that cannot be resolved without additional chiral chromatography . The Dukat et al. (2004) study on (±)-8-amino-5,6,7,8-tetrahydroisoquinolines as conformationally constrained nicotinic receptor analogs employed racemic mixtures and reported that these compounds failed to exhibit measurable binding affinity at nACh receptors, despite displaying antinociceptive activity equipotent with nicotine in rodent tail-flick assays [1]. This disconnect between receptor engagement and phenotypic activity in racemic preparations underscores the scientific risk of using non-enantiopure material for target-based drug discovery programs [1].

Enantiomeric Purity Chiral Building Block Stereochemical Reproducibility

Synthetic Tractability: THIQ Scaffold Enables Efficient SAR vs. 9-Step THQ Derivatization

The Wilson et al. study explicitly documents the synthetic burden associated with the THQ scaffold: introducing a single methyl substituent at the 3-position of the THQ ring required a nine-step synthetic sequence (N-oxidation, Boekelheide rearrangement, hydrolysis, Swern oxidation, Boggs chiral amine protocol, two consecutive reductive aminations, and TFA deprotection), only to discover that the resulting compound 13 exhibited significantly worse mouse liver microsomal stability than TIQ-15 (MLM: 2% vs. 17% remaining) [1]. This synthetic intractability directly motivated the authors to abandon the constrained THQ scaffold in favor of open 2-(aminomethyl)pyridine analogs, which required only two reductive amination steps from commercially available pyridine carboxaldehydes [1]. The THIQ scaffold thus occupies a strategic middle ground: it retains the conformational constraint needed for high CXCR4 potency (IC50 = 7 nM for TIQ-15 vs. 62–230 nM for open pyridine analogs) while avoiding the multi-step derivatization penalty of the THQ core [1].

Synthetic Accessibility SAR Diversification Chemical Feasibility

Dihydrochloride Salt Form vs. Free Base: Solubility, Hygroscopicity, and Storage Stability for Reproducible Assay Performance

The dihydrochloride salt form (CAS 1965305-42-3, molecular weight 221.13 g/mol) is specifically engineered to overcome the handling limitations of the free base (CAS 1213172-32-7, molecular weight 148.21 g/mol). Vendor technical datasheets consistently specify the free base requires sealed, dry storage at 2–8°C due to its hygroscopic and oxidation-sensitive nature as a primary amine, while the hydrochloride salt exhibits enhanced aqueous solubility and reduced moisture sensitivity, though optimal storage remains at 2–8°C . Literature for structurally analogous 5,6,7,8-tetrahydroisoquinolin-8-amine hydrochloride salts documents hygroscopicity at 0.8% w/w moisture uptake (25°C/60% RH) and pH-dependent stability profiles, confirming that salt formation mitigates the free base amine's tendency toward oxidation and carbonate formation upon atmospheric exposure . While quantitative aqueous solubility values for the exact (S)-dihydrochloride are not publicly reported in peer-reviewed literature, the general principle that hydrochloride salts of bicyclic primary amines exhibit 10- to 100-fold higher aqueous solubility than their corresponding free bases is well established for this compound class [1].

Salt Form Selection Aqueous Solubility Compound Handling

Validated Application Scenarios for (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine Dihydrochloride Based on Quantitative Evidence


CXCR4 Antagonist Lead Optimization Requiring Multi-Species Metabolic Stability

Programs developing CXCR4 antagonists for oncology or immunology indications benefit from the THIQ scaffold's demonstrated balanced metabolic stability across human, rat, and mouse liver microsomes—77%, 37%, and 17% remaining at 10 minutes, respectively—as quantified for TIQ-15 [1]. This profile avoids the rodent-specific metabolic soft spot of the THQ scaffold (3% RLM for compound 8) that confounds in vivo efficacy interpretation [1]. The dihydrochloride salt form ensures reproducible aqueous solubility for consistent in vitro assay performance across multiple experimental replicates .

Chiral Amine Building Block for Stereospecific Synthesis of Enantiopure Drug Candidates

The (S)-enantiomer dihydrochloride (≥97% purity, single enantiomer) serves as the definitive chiral starting material for synthesizing stereochemically pure CXCR4 antagonists, where the (S)-configuration at the 8-position is a known determinant of receptor binding potency [1]. Procurement of the enantiopure form eliminates the need for chiral chromatographic resolution of racemic mixtures (CAS 1414959-04-8), which carries the dual risk of 50% material loss and residual enantiomeric contamination that compromises biological reproducibility .

Scaffold-Hopping SAR Studies Comparing Constrained Bicyclic Cores to Open-Chain Analogs

The THIQ scaffold occupies a unique position in SAR exploration as the only bicyclic core that maintains low-nanomolar CXCR4 potency (7 nM for TIQ-15) while offering more tractable synthetic diversification than the THQ scaffold, which required nine steps for a single methyl substitution [1]. Researchers comparing constrained vs. open-chain analogs can use TIQ-15 as the constrained benchmark, with the open 2-(aminomethyl)pyridine series (e.g., 20a, CXCR4 IC50 = 230 nM) serving as a flexible comparator, enabling systematic evaluation of conformational constraint vs. metabolic stability trade-offs [1].

CYP450 Liability Assessment Using a Known 2D6-Inhibiting Scaffold

TIQ-15, derived from the THIQ amine scaffold, exhibits CYP450 2D6 inhibition with an IC50 of 0.32 μM . This documented liability makes (S)-5,6,7,8-tetrahydro-isoquinolin-8-ylamine dihydrochloride a valuable tool compound for establishing CYP inhibition screening cascades and for structure-based design efforts aimed at dialing out 2D6 inhibition while preserving CXCR4 potency—a key optimization objective explicitly stated in the Wilson et al. medicinal chemistry strategy [1].

Quote Request

Request a Quote for (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.